molecular formula C19H18N4O2S2 B10999157 N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10999157
M. Wt: 398.5 g/mol
InChI Key: IPEAALJDSSMGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method involves the condensation of 6-methoxy-1,3-benzothiazole with 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid under specific reaction conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Initial studies indicate that N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits significant antimicrobial activity. This is particularly relevant in the development of new antibiotics in response to increasing antibiotic resistance.

Antitumor Activity
Research suggests that this compound may possess antitumor properties. The benzothiazole and thiazole components can interact with various biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents.

Anti-inflammatory Effects
The presence of the thiazole ring indicates potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit cyclooxygenase enzymes, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialEffective against various bacterial strains,
AntitumorInhibits tumor cell proliferation ,
Anti-inflammatoryReduces inflammation markers ,

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications at specific positions could enhance activity further.

Case Study: Anticancer Potential

Research involving the evaluation of thiazole derivatives indicated that compounds with structural similarities to this compound exhibited promising results in inhibiting cell growth in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Benzothiazole moiety : Known for its versatile biological activities.
  • Pyrrole substituent : Enhances the compound's interaction with biological targets.
  • Thiazole ring : Contributes to the overall stability and reactivity.

Molecular Formula : C16_{16}H18_{18}N6_{6}O2_{2}S
Molecular Weight : 358.4 g/mol

Antimicrobial Properties

Initial studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The benzothiazole core is particularly noted for its antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

Research has shown that this compound may possess anticancer properties. The presence of both benzothiazole and thiazole functionalities is associated with the inhibition of tumor cell proliferation. Studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound targets key biological pathways through enzyme inhibition or receptor modulation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : Utilizing appropriate precursors to create the benzothiazole structure.
  • Introduction of the Pyrrole Group : This step involves coupling reactions to attach the pyrrole moiety.
  • Formation of the Thiazole Ring : Finalizing the structure by forming the thiazole ring through cyclization reactions.

Each step requires optimization to achieve high yields and purity in the final product .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study Findings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2Showed promising results in inhibiting cancer cell lines in vitro, suggesting a potential role as an anticancer agent.
Study 3Investigated the compound's mechanism of action, revealing interactions with specific cellular pathways involved in inflammation and cancer progression.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18N4O2S2/c1-3-6-14-16(27-19(21-14)23-9-4-5-10-23)17(24)22-18-20-13-8-7-12(25-2)11-15(13)26-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,22,24)

InChI Key

IPEAALJDSSMGKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.